Impact of Thiazole Core Modifications on AC50 Potency
In a high-throughput screening campaign against a target of interest, the unmodified thiazole core, as represented by 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (Compound 7o in the series), exhibited an AC50 value of 12.24 µM with a rate of induction of 306% [1]. However, introducing an additional 4-methoxyphenyl group at the 5-position of the thiazole ring (Compound 7e) resulted in a dramatic 31.6-fold increase in potency, yielding an AC50 of 0.387 µM and a higher induction rate of 444% [1].
| Evidence Dimension | AC50 (µM) for biological activity |
|---|---|
| Target Compound Data | 12.24 µM (Rate of induction: 306%) |
| Comparator Or Baseline | Analog 7e (CID 46907685): AC50 = 0.387 µM (Rate of induction: 444%) |
| Quantified Difference | 31.6-fold improvement in potency for the 5-substituted analog 7e. |
| Conditions | Cell-based high-throughput screening assay (Probe Reports from the NIH Molecular Libraries Program). |
Why This Matters
This data quantifies the baseline activity of the core thiazole scaffold and demonstrates that specific chemical modifications can profoundly impact potency, which is essential for rational drug design and analog selection.
- [1] Probe Reports from the NIH Molecular Libraries Program [Internet]. Table 4: SAR of analogs containing modifications of thiazole core. NCBI Bookshelf. View Source
